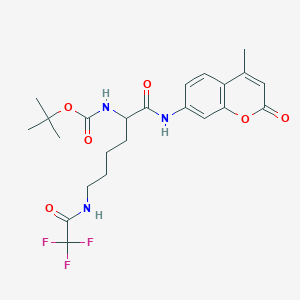

Boc-DL-Lys(Tfa)-AMC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-DL-Lys(Tfa)-AMC: ist eine synthetische Verbindung, die hauptsächlich in der biochemischen und molekularbiologischen Forschung eingesetzt wird. Es ist ein Derivat von Lysin, einer essentiellen Aminosäure, und wird häufig bei der Peptidsynthese und als Substrat in enzymatischen Assays verwendet.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Schutz der Aminogruppe von Lysin mit einer tert-Butoxycarbonyl-(Boc)-Gruppe und die Trifluoracetilierung der Epsilon-Aminogruppe. Der letzte Schritt beinhaltet die Kupplung mit 7-Amino-4-methylcumarin (AMC). Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Katalysatoren wie Dicyclohexylcarbodiimid (DCC).

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Peptidsynthesizern ist in industriellen Umgebungen üblich, um den Produktionsprozess zu optimieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Tfa)-AMC typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group and the trifluoroacetylation of the epsilon amino group. The final step involves coupling with 7-amino-4-methylcoumarin (AMC). The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Boc-DL-Lys(Tfa)-AMC unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Boc- und Trifluoracetilschutzgruppen können unter sauren Bedingungen entfernt werden.

Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Kupplungsreaktionen: Die Verbindung kann mit anderen Aminosäuren oder Peptiden unter Verwendung von Kupplungsmitteln wie DCC gekoppelt werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Trifluoressigsäure (TFA) wird üblicherweise zur Deprotektion verwendet.

Substitution: Reagenzien wie N-Hydroxysuccinimid (NHS) und DCC werden für Kupplungsreaktionen verwendet.

Hauptprodukte: Zu den gebildeten Hauptprodukten gehören deprotektierte Lysinderivate und gekoppelte Peptide.

Wissenschaftliche Forschungsanwendungen

Chemie: Boc-DL-Lys(Tfa)-AMC wird bei der Peptidsynthese als geschütztes Lysinderivat verwendet. Es wird auch zur Untersuchung der Enzymkinititk und -mechanismen eingesetzt.

Biologie: In der biologischen Forschung dient this compound als Substrat für Proteasen, wodurch die Untersuchung der Enzymaktivität und Spezifität ermöglicht wird.

Medizin: Die Verbindung wird bei der Entwicklung von Enzyminhibitoren und in der Arzneimittelforschung eingesetzt.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Synthese von peptidgebundenen Medikamenten und bei Qualitätskontrollanalysen verwendet.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Substrat in enzymatischen Reaktionen aus. Die Verbindung wird durch Proteasen gespalten, wobei 7-Amino-4-methylcumarin freigesetzt wird, das fluorimetrisch nachgewiesen werden kann. Dies ermöglicht die Messung der Enzymaktivität und die Untersuchung der Enzymkinititk.

Wirkmechanismus

Boc-DL-Lys(Tfa)-AMC exerts its effects primarily through its role as a substrate in enzymatic reactions. The compound is cleaved by proteases, releasing 7-amino-4-methylcoumarin, which can be detected fluorometrically. This allows for the measurement of enzyme activity and the study of enzyme kinetics.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Boc-DL-Lys(Boc)-OH

- Boc-DL-Lys(Z)-OH

- Boc-DL-Lys(Tfa)-OH

Vergleich: Boc-DL-Lys(Tfa)-AMC ist aufgrund seiner Kupplung mit 7-Amino-4-methylcumarin einzigartig, die einen Fluoreszenz-Ablesebereich in enzymatischen Assays bietet. Dies macht es besonders nützlich beim Hochdurchsatz-Screening und bei Enzymaktivitätsstudien, wodurch es sich von anderen Lysinderivaten abhebt, die dieses Merkmal nicht aufweisen.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVNATYYXBMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)

![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)

![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)

![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)